molecular formula C21H15Br2N3O2 B10897419 4-bromo-N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

4-bromo-N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B10897419
M. Wt: 501.2 g/mol
InChI Key: DMKVXXYGIWJTCF-ZMOGYAJESA-N
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Description

4-bromo-N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is a complex organic compound that features a benzamide core with bromine substituents and a hydrazinyl carbonyl linkage

Preparation Methods

The synthesis of 4-bromo-N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide typically involves the condensation of N-(2-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide with appropriate reagents. One method involves the reaction of N-[2-(hydrazinocarbonyl)phenyl]benzamide with 3-bromobenzaldehyde under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-bromo-N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

    Condensation: The hydrazinyl carbonyl group can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents and conditions for these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-bromo-N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15Br2N3O2

Molecular Weight

501.2 g/mol

IUPAC Name

4-[(4-bromobenzoyl)amino]-N-[(E)-(3-bromophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H15Br2N3O2/c22-17-8-4-15(5-9-17)20(27)25-19-10-6-16(7-11-19)21(28)26-24-13-14-2-1-3-18(23)12-14/h1-13H,(H,25,27)(H,26,28)/b24-13+

InChI Key

DMKVXXYGIWJTCF-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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